4-Chloroisoquinolin-7-amine
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Overview
Description
4-Chloroisoquinolin-7-amine is a chemical compound with the molecular formula C9H7ClN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloroisoquinolin-7-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 4,7-dichloroquinoline with an amine. For example, the reaction of 4,7-dichloroquinoline with 3-amino-1,2,4-triazole in ethanol under reflux conditions in an ultrasonic bath at 90°C for 30 minutes yields this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloroisoquinolin-7-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for synthesizing derivatives of this compound.
Oxidation and Reduction: These reactions can modify the functional groups attached to the isoquinoline ring.
Substitution Reactions: These reactions involve replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically conducted in solvents like ethanol under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with 3-amino-1,2,4-triazole yields a triazole-substituted isoquinoline derivative .
Scientific Research Applications
4-Chloroisoquinolin-7-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceutical compounds with potential antimicrobial, antimalarial, and anticancer activities.
Materials Science: The compound is explored for its potential use in creating novel materials with specific electronic and optical properties.
Biological Research: It is used in studies to understand the interactions of isoquinoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-chloroisoquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, derivatives of this compound have shown antimicrobial activity by inhibiting bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
7-Chloroisoquinolin-4-amine: This compound has a similar structure but with the chlorine and amine groups at different positions.
4,7-Dichloroquinoline: This is a precursor used in the synthesis of 4-chloroisoquinolin-7-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-chloroisoquinolin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUISSIBIDREFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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